molecular formula C11H12ClN3OS B2446096 3-[(5-Chloropyrimidin-2-yl)amino]-1-(thiophen-3-yl)propan-1-ol CAS No. 2380009-13-0

3-[(5-Chloropyrimidin-2-yl)amino]-1-(thiophen-3-yl)propan-1-ol

Cat. No.: B2446096
CAS No.: 2380009-13-0
M. Wt: 269.75
InChI Key: FBPLQAXKNHZAKI-UHFFFAOYSA-N
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Description

3-[(5-Chloropyrimidin-2-yl)amino]-1-(thiophen-3-yl)propan-1-ol is a compound that features a pyrimidine ring substituted with a chlorine atom at the 5-position and an amino group at the 2-position This compound also contains a thiophene ring and a propanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Chloropyrimidin-2-yl)amino]-1-(thiophen-3-yl)propan-1-ol typically involves multiple steps, starting from commercially available precursors. One common approach involves the nucleophilic substitution reaction of 5-chloropyrimidine with an appropriate amine to introduce the amino group at the 2-position. This is followed by the coupling of the resulting intermediate with a thiophene derivative under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of microwave-promoted methods to decrease reaction times and the use of less toxic reagents and solvents to enhance safety and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

3-[(5-Chloropyrimidin-2-yl)amino]-1-(thiophen-3-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

3-[(5-Chloropyrimidin-2-yl)amino]-1-(thiophen-3-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(5-Chloropyrimidin-2-yl)amino]-1-(thiophen-3-yl)propan-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, while the thiophene ring can engage in π-stacking interactions. These interactions can modulate the activity of the target molecule, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives, such as:

Uniqueness

What sets 3-[(5-Chloropyrimidin-2-yl)amino]-1-(thiophen-3-yl)propan-1-ol apart from these similar compounds is its unique combination of a pyrimidine ring, a thiophene ring, and a propanol side chain. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

3-[(5-chloropyrimidin-2-yl)amino]-1-thiophen-3-ylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3OS/c12-9-5-14-11(15-6-9)13-3-1-10(16)8-2-4-17-7-8/h2,4-7,10,16H,1,3H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPLQAXKNHZAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(CCNC2=NC=C(C=N2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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